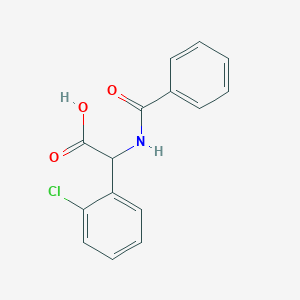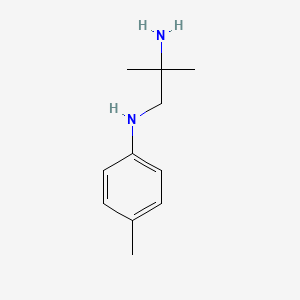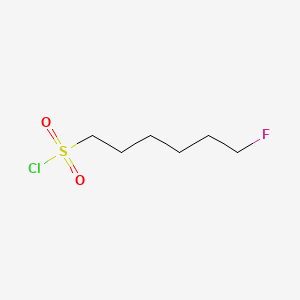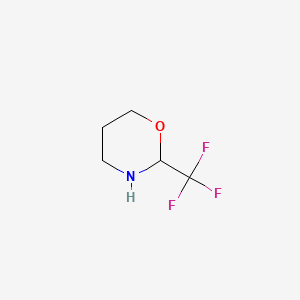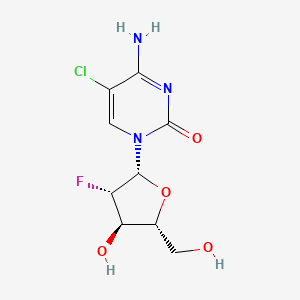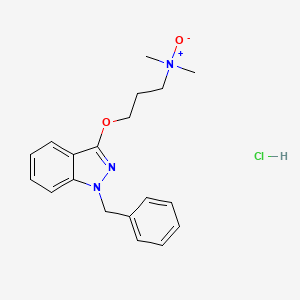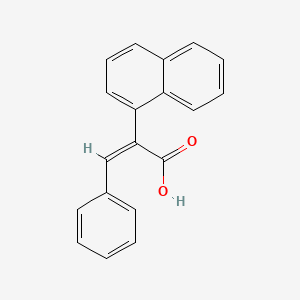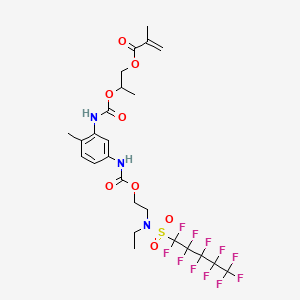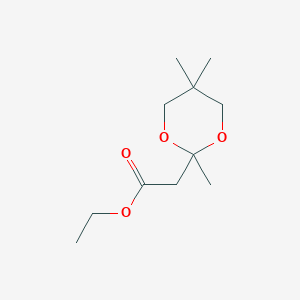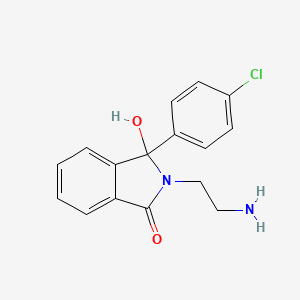
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminoethyl group, a chlorophenyl group, and a hydroxyisoindolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxy-1-isoindolinone include:
- N-(2-Aminoethyl)-N-(4-chlorophenyl)amine
- N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide
- 2-[(2-aminoethyl)thio]-N-(4-chlorophenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5983-84-6 |
|---|---|
Molekularformel |
C16H15ClN2O2 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18/h1-8,21H,9-10,18H2 |
InChI-Schlüssel |
KJJNDJAXTRLOOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


